molecular formula C6H10O B13928540 1-Allylcyclopropanol CAS No. 87234-30-8

1-Allylcyclopropanol

Cat. No.: B13928540
CAS No.: 87234-30-8
M. Wt: 98.14 g/mol
InChI Key: RHWAZBHLVGJNTH-UHFFFAOYSA-N
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Description

1-Allylcyclopropanol is a specialized chemical reagent that incorporates both a strained cyclopropanol ring and an allyl group, making it a valuable bifunctional synthetic building block for researchers. The cyclopropane ring is a common motif in natural products and pharmaceuticals due to its ability to influence metabolic stability, potency, and conformational properties of molecules . The presence of the allyl group offers a handle for further functionalization via common transition-metal-catalyzed reactions such as cross-couplings and isomerizations. In synthetic chemistry, this compound is of significant interest for developing novel cyclopropanation strategies and studying ring-opening reactions. The cyclopropanol unit can serve as a precursor to cyclopropanone equivalents, which are highly reactive intermediates used in [3+2] and [3+4] cycloadditions to construct complex carbocyclic and heterocyclic frameworks . Furthermore, the allylic alcohol moiety can coordinate with metal catalysts, potentially directing subsequent reactions like cyclopropanations for the synthesis of complex polycyclic structures . Researchers can leverage this compound in the exploration of new reaction pathways, the total synthesis of natural products containing cyclopropyl groups, and as a key intermediate in the preparation of functionally dense molecules for drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87234-30-8

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

1-prop-2-enylcyclopropan-1-ol

InChI

InChI=1S/C6H10O/c1-2-3-6(7)4-5-6/h2,7H,1,3-5H2

InChI Key

RHWAZBHLVGJNTH-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CC1)O

Origin of Product

United States

Mechanistic Investigations and Transformative Reactions of 1 Allylcyclopropanol

Ring-Opening Transformations of the Cyclopropanol (B106826) Moiety

The high ring strain of the cyclopropanol ring (approximately 13 kcal/mol) is a primary driving force for its chemical reactivity. masterorganicchemistry.com This strain facilitates ring-opening reactions through several distinct mechanistic pathways, including heterolytic and homolytic cleavage processes.

Electrophilic Ring-Opening Reactions

Under acidic conditions, the hydroxyl group of 1-allylcyclopropanol can be protonated, forming a good leaving group (water) and initiating ring-opening. This process is analogous to the acid-catalyzed ring-opening of epoxides. masterorganicchemistry.comnih.gov The reaction proceeds via a heterolytic cleavage of a carbon-carbon bond in the cyclopropane (B1198618) ring, where the bond breaks unevenly, leading to charged intermediates. chemistrysteps.com

The mechanism typically involves two main steps:

Protonation of the hydroxyl group: An acid catalyst protonates the alcohol, converting it into a better leaving group. masterorganicchemistry.com

Ring-opening: The departure of water is accompanied by the cleavage of one of the internal C-C bonds of the cyclopropane ring. This generates a carbocation intermediate. The stability of this carbocation often dictates the regiochemical outcome of the reaction. masterorganicchemistry.com The resulting carbocation can then be trapped by a nucleophile.

In the case of this compound, the presence of the allyl group can influence the reaction pathway, potentially leading to the formation of a resonance-stabilized allylic cation upon rearrangement. The use of Brønsted acids in solvents like hexafluoroisopropanol (HFIP) has been shown to promote the ring-opening of substituted cyclopropanes via an SN1-type mechanism, forming branched products through the more stable carbocation intermediate. chemrxiv.org

Homolytic Cleavage Processes and Radical Intermediates

Homolytic cleavage involves the even breaking of a covalent bond, where each fragment retains one of the bonding electrons, forming radical species. chemistrysteps.comvedantu.com These intermediates are highly reactive species with a single unpaired electron. doubtnut.com The initiation of such processes often requires energy in the form of heat or light. lumenlearning.comlibretexts.org

For cyclopropanes, the inherent ring strain lowers the bond dissociation energy (BDE), making them more susceptible to homolytic cleavage compared to acyclic alkanes. libretexts.org The process for this compound can be described in the following phases:

Initiation: The reaction begins with the generation of a radical species, often by the homolytic cleavage of a weak bond in an initiator molecule upon heating or irradiation. lumenlearning.com

Propagation: A reactive radical abstracts an atom (like a hydrogen from the hydroxyl group) or adds to the allyl double bond. openstax.org More commonly, the cyclopropoxy radical can undergo rapid ring cleavage. This cleavage results in a β-keto carbon-centered radical. The stability of the resulting radical intermediate is a key factor; for instance, cleavage that generates a resonance-stabilized allyl radical would be favored. libretexts.org

Termination: The reaction concludes when two radical species combine to form a stable, non-radical product. lumenlearning.com

The species formed from homolytic cleavage are known as free radicals, which are highly reactive intermediates due to their unpaired electron. vedantu.comdoubtnut.com

Transition Metal-Catalyzed Ring-Opening Reactions

Transition metals, particularly palladium and rhodium, are effective catalysts for the ring-opening of cyclopropanes, including substituted derivatives like this compound. These reactions often proceed under mild conditions and offer high selectivity.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used to promote the ring-opening of vinylcyclopropanes. nih.gov The mechanism often involves the formation of a π-allylpalladium intermediate. For donor-acceptor cyclopropanes, palladium-catalyzed ring-opening can generate a 1,3-dipolar intermediate, which is a versatile synthon for various cycloaddition reactions. nih.gov In the context of this compound, the palladium catalyst could coordinate to the allyl group, facilitating the cleavage of the adjacent cyclopropane C-C bond. This has been observed in the reactions of N-allyl-1H-indole-2-carboxamides, where a Pd(II) catalyst facilitates cyclization involving the allyl moiety. beilstein-journals.org Similarly, palladium catalysis can be used in the cross-coupling of alcohols with olefins. nih.gov

Rhodium-Catalyzed Reactions: Rhodium complexes are also potent catalysts for transformations involving cyclopropanes and alkenes. organic-chemistry.orgorganic-chemistry.org For instance, cationic rhodium(I) complexes have been used to catalyze the intramolecular insertion of olefins into cyclobutanones. nih.gov While direct examples with this compound are specific, the general reactivity pattern suggests that a rhodium catalyst could coordinate to the allyl group and induce ring-opening. Rhodium-catalyzed hydroformylation and hydrogenation are classic examples of its utility in activating unsaturated systems. uvic.caresearchgate.net

The table below summarizes representative findings in transition metal-catalyzed ring-opening reactions of related systems.

Catalyst SystemSubstrate TypeProduct TypeKey Features
Pd(OAc)₂/PCy₃Aryl cyclopropyl (B3062369) ketones(E)-1-Arylbut-2-en-1-onesHigh stereoselectivity for the E-isomer. rsc.org
Pd(0)/Chiral LigandPhosphonate-vinylcyclopropanesBenzoxepinsCascade reaction involving ring-opening and olefination. nih.gov
[Rh(C₂H₄)₂Cl]₂/Phosphine (B1218219)Cyclobutanones with alkenesBridged-ring systemsC-C bond activation via a cofactor-assisted approach. nih.gov
Rh(I)/Chiral Diphosphine4-Oxobutenamides2-Aryl-4-oxobutanamidesHighly regio- and enantioselective conjugate addition. organic-chemistry.org

Homoenolate Reactivity Derived from Cyclopropanols

Cyclopropanols, including this compound, can serve as synthetic equivalents of homoenolates. A homoenolate is a reactive intermediate with a nucleophilic carbon atom beta to a carbonyl group, representing a form of umpolung (polarity reversal) reactivity. scribd.com The ring-opening of a cyclopropanol derivative can generate this reactive species.

The process typically involves the deprotonation of the cyclopropanol's hydroxyl group, followed by a concerted or stepwise ring-opening to form a β-metalloketone or a related nucleophilic species. Silyloxycyclopropanes, for example, react with Lewis acids like TiCl₄ to generate titanium homoenolates. uwindsor.ca These intermediates can then react with various electrophiles.

The reactivity of these metal homoenolates depends on the nature of the metal. uwindsor.ca

Titanium homoenolates can be oxidized with bromine or undergo transmetalation with other metal halides. uwindsor.ca

Palladium homoenolates can be generated and used in cascade reactions. wikipedia.org

Potassium homoenolate equivalents can be formed from 1-arylallyloxysilanes and react with a range of electrophiles. chemrxiv.org

This strategy transforms the typically electrophilic β-carbon of an enone system into a nucleophilic center, enabling the formation of various 1,4-dicarbonyl compounds and other functionalized molecules. wikipedia.org

Ring-Expansion Reactions Leading to Cyclobutanones and Related Systems

Beyond simple ring-opening, this compound can undergo rearrangements that lead to larger ring systems, most notably the formation of four-membered rings like cyclobutanones. wikipedia.orgnih.gov

Semipinacol Rearrangements

The semipinacol rearrangement is a powerful method for ring expansion. wikipedia.orglibretexts.org This reaction involves a 1,2-migration of an alkyl or aryl group to an adjacent electrophilic carbon center, resulting in the formation of a ketone or aldehyde. wikipedia.org For a substrate like this compound, this transformation can be initiated by creating an electrophilic center adjacent to the carbon bearing the hydroxyl group.

The mechanism for the semipinacol rearrangement of this compound to a cyclobutanone (B123998) would proceed as follows:

Generation of an Electrophilic Center: The reaction can be initiated by electrophilic addition to the allyl double bond using acids or other electrophiles. This forms a carbocation. Alternatively, activation of the hydroxyl group (e.g., by converting it to a tosylate) followed by its departure can also generate the required carbocation through ring-opening. wikipedia.org

1,2-Alkyl Shift and Ring Expansion: One of the cyclopropane's C-C bonds migrates to the adjacent carbocation. This step is driven by the formation of a more stable species and results in the expansion of the three-membered ring to a four-membered ring. libretexts.orgmasterorganicchemistry.com

Formation of the Carbonyl: Concurrently with the migration, the oxygen's lone pair forms a pi bond to its adjacent carbon, yielding a protonated cyclobutanone. wikipedia.org

Deprotonation: A final deprotonation step gives the neutral cyclobutanone product. libretexts.org

This rearrangement provides a synthetically valuable route to cyclobutanone derivatives, which are important building blocks in organic synthesis. wikipedia.orgutexas.edu The reaction can often be controlled to be highly stereospecific. bham.ac.uk

Gold-Promoted Ring Expansion Pathways

Gold(I) catalysts, functioning as soft π-acids, activate the unsaturated carbon-carbon bonds in 1-alkynylcyclopropanols, which are structurally related to this compound. mdpi.combeilstein-journals.org This activation facilitates a ring-expansion reaction, yielding valuable cyclic ketones. organic-chemistry.org The process involves the migration of a carbon-carbon sigma bond from the cyclopropane ring onto the gold-activated alkyne. organic-chemistry.orgpsu.edu This transformation is highly stereospecific, meaning the stereochemistry of substituents on the cyclopropane ring is retained in the resulting cyclobutanone product. For example, cis- and trans-dimethylcyclopropanes lead to the formation of the corresponding cis- and trans-cyclobutanones, respectively. organic-chemistry.orgpsu.edu

The efficiency and rate of these gold-catalyzed rearrangements are significantly influenced by the ligands attached to the gold center. organic-chemistry.orgpsu.edu Electron-deficient arylphosphine ligands have been shown to enhance both the yield and the reaction rate. organic-chemistry.orgpsu.edu The scope of this reaction is broad, accommodating terminal alkynes as well as those with alkyl, aryl, and even halide substituents. organic-chemistry.orgnih.gov

The proposed mechanism for this transformation begins with the gold(I) catalyst activating the alkyne. mdpi.combeilstein-journals.org This is followed by a 1,2-alkyl shift, where a C-C bond of the cyclopropane ring migrates. mdpi.com This migration is assisted by the lone pair of electrons on the oxygen atom. mdpi.com The reaction ultimately produces alkylidenecyclobutanones in high yields and as single olefin isomers. mdpi.compsu.edu

Table 1: Gold-Catalyzed Ring Expansion of 1-Alkynylcyclopropanols
SubstrateCatalystProductYield (%)Reference
1-Phenylethynylcyclopropanol(PPh3)AuSbF6 (1 mol%)2-Benzylidenecyclobutanone95 psu.edu
1-Phenylethynylcyclopropanol[P(4-CF3C6H4)3]AuCl/AgSbF6 (1 mol%)2-Benzylidenecyclobutanone99 psu.edu
1-(Cyclohexylethynyl)cyclopropanol[P(4-CF3C6H4)3]AuCl/AgSbF62-(Cyclohexylmethylene)cyclobutanone85 psu.edu
1-((4-Methoxyphenyl)ethynyl)cyclopropanol[P(4-CF3C6H4)3]AuCl/AgSbF62-((4-Methoxyphenyl)methylene)cyclobutanone99 psu.edu
1-((4-Chlorophenyl)ethynyl)cyclopropanol[P(4-CF3C6H4)3]AuCl/AgSbF62-((4-Chlorophenyl)methylene)cyclobutanone98 psu.edu

Allyl-Cyclopropyl Rearrangements and Isomerization Pathways

Vinylcyclopropanes, including this compound, undergo thermal rearrangements to form cyclopentenes. researchgate.netwikipedia.org This ring-enlargement process is a fundamental transformation of vinylcyclopropane (B126155) systems. researchgate.net The reaction can be influenced by substituents on the cyclopropane ring. For instance, the presence of methoxy (B1213986) or amino groups can facilitate the rearrangement to the corresponding cyclopentenes at lower temperatures compared to alkyl-substituted derivatives. researchgate.net These rearrangements are considered unimolecular reactions that require only heat. wikipedia.org

The mechanism of the vinylcyclopropane-cyclopentene rearrangement can proceed through either a diradical intermediate in a two-step process or a concerted, pericyclic pathway controlled by orbital symmetry. wikipedia.org The operative mechanism is highly dependent on the specific substrate. wikipedia.org

Upon direct irradiation, 1,5-hexadienes, which are structurally related to this compound, can undergo facile transformations. osti.govresearchgate.net These photochemical reactions can lead to the formation of allylcyclopropane, among other products. osti.govlookchem.comnatlib.govt.nz The photochemical behavior of these systems often involves competing reaction pathways. lookchem.comnatlib.govt.nz For instance, the irradiation of 2,3-dihydrobenzofurans can lead to an unusual photochemical isomerization, forming a highly electrophilic spiro-cyclopropane intermediate. nih.gov

Radical-mediated reactions provide another avenue for the rearrangement of cyclopropyl systems. caltech.edursc.org The generation of a radical adjacent to a cyclopropane ring can initiate ring-opening to form a homoallyl radical. This process is a key step in the interconversion of cyclopropylcarbinyl and allylcarbinyl radicals. caltech.edu

Recent advancements in radical chemistry, particularly through photoredox catalysis, have expanded the scope of radical-mediated rearrangements. mdpi.comsioc-journal.cn These reactions can involve the migration of functional groups. For example, a visible-light-promoted radical sulfonyl–Smiles rearrangement has been reported. mdpi.com Another example involves a cascade of radical cyclization followed by aryl migration, which can be used to synthesize spirocyclic vinyl sulfones. researchgate.net

Photochemical Isomerizations

Cycloaddition Reactions Involving this compound Derivatives

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. wikipedia.orgunacademy.com It involves the reaction of a conjugated diene with a substituted alkene, known as a dienophile, to create a substituted cyclohexene (B86901) derivative. wikipedia.orgunacademy.com This reaction is a type of [4+2] cycloaddition and typically proceeds through a concerted mechanism. wikipedia.org

Derivatives of this compound can participate in Diels-Alder reactions. The diene component of the this compound derivative can react with a dienophile to construct new ring systems. The stereochemical outcome of the Diels-Alder reaction is highly controlled, with the relative orientation of the diene and dienophile dictating the stereochemistry of the product. wikipedia.org The reaction can be facilitated by the presence of electron-withdrawing groups on the dienophile. unacademy.com Variants of this reaction, such as the hetero-Diels-Alder reaction, where either the diene or dienophile contains a heteroatom like nitrogen or oxygen, are also synthetically valuable for creating heterocyclic rings. sigmaaldrich.comorganic-chemistry.org

Table 2: Diels-Alder Reaction Examples
DieneDienophileProduct TypeKey FeaturesReference
1,3-ButadieneEthyleneCyclohexenePrototypical [4+2] cycloaddition. sigmaaldrich.com
Conjugated DieneSubstituted AlkeneSubstituted CyclohexeneForms two new carbon-carbon bonds simultaneously. wikipedia.org
Danishefsky's DieneAromatic Aldehydes2,3-Dihydro-4H-pyran-4-one derivativesCatalytic oxo-Diels-Alder reaction. organic-chemistry.org
IododieneChiral IminesDihydropyridonesaza-Diels-Alder reaction. organic-chemistry.org

Other Pericyclic Transformations

Beyond the well-documented Cope and oxy-Cope rearrangements, this compound and its derivatives can participate in other pericyclic reactions, often as part of a tandem or cascade sequence. wikipedia.orgnumberanalytics.com These reactions leverage the inherent ring strain of the cyclopropane ring and the reactivity of the allyl group to construct complex molecular architectures efficiently.

A notable example involves a tandem reaction sequence that begins with the ring-opening of a this compound derivative. This initial step generates a homoenolate intermediate which can then undergo subsequent intramolecular reactions. For instance, if the substrate is appropriately functionalized, the homoenolate can participate in an intramolecular Michael addition or an aldol-type reaction, leading to the formation of new cyclic systems. The precise nature of the pericyclic transformation depends on the substitution pattern of the this compound and the reaction conditions employed.

These tandem processes, which can be initiated by heat, light, or a catalyst, are highly valuable in organic synthesis as they allow for the rapid build-up of molecular complexity from relatively simple starting materials. numberanalytics.com The stereochemical outcome of these reactions is often dictated by the concerted nature of the pericyclic steps, proceeding through well-ordered transition states, which can allow for a high degree of stereocontrol.

Cross-Coupling Methodologies with Cyclopropanol Precursors and Derivatives

The ring strain inherent in cyclopropanols makes them excellent precursors for metal-catalyzed ring-opening cross-coupling reactions. These transformations typically proceed through a β-carbon elimination to form a metal homoenolate intermediate, which can then couple with various electrophiles.

Nickel-Catalyzed Cross-Coupling

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for the cross-coupling of cyclopropanols. rsc.org Nickel-catalyzed reactions often exhibit unique reactivity and can be used to couple cyclopropanols with a different range of electrophiles. These reactions also proceed through the formation of a nickel homoenolate intermediate via β-carbon elimination. organic-chemistry.orgacs.org

One significant application of nickel catalysis is the C(sp³)–C(sp³) cross-coupling of cyclopropanols with alkyl electrophiles, a challenging transformation in organic synthesis. For example, nickel-catalyzed coupling of cyclopropanols with α-boryl and α-silyl alkyl halides provides an efficient route to γ-carbonyl alkylboronates and alkylsilanes. rsc.orgrsc.org Another notable example is the deaminative alkylation of Katritzky salts with cyclopropyl alcohols to furnish β-alkyl ketones. organic-chemistry.org

Furthermore, nickel catalysis has been employed in denitrogenative cross-coupling reactions between benzotriazinones and cyclopropanols to synthesize β-(o-amido)aryl ketones. acs.org Carbonylation reactions have also been achieved, where cyclopropanols are coupled with benzyl (B1604629) bromides under a carbon monoxide atmosphere to produce multisubstituted cyclopentenones. organic-chemistry.orgacs.org Asymmetric versions of these couplings are also being developed, using photoredox and nickel dual catalysis to achieve enantioselective β-arylation of cyclopropanols. rsc.org

Table 2: Examples of Nickel-Catalyzed Cross-Coupling of Cyclopropanols

Cyclopropanol Derivative Coupling Partner Catalyst/Ligand Product Type Reference
1-Phenylcyclopropanol α-Bromo Boronic Ester NiBr₂·DME / dtbbpy γ-Carbonyl Alkylboronate rsc.orgrsc.org
Various Cyclopropanols Katritzky Salts NiI₂ / Tridentate Ligand β-Alkyl Ketones organic-chemistry.org
Various Cyclopropanols Benzotriazinones Ni(cod)₂ / dcypt β-(o-Amido)aryl Ketones acs.org
1-Arylcyclopropanols Benzyl Bromides / CO NiCl₂·DME / dtbpy Multisubstituted Cyclopentenones organic-chemistry.orgacs.org

Other Transition Metal-Mediated Couplings

Besides palladium and nickel, other transition metals, such as copper and rhodium, have been utilized in the ring-opening coupling reactions of cyclopropanols. rsc.org These metals can offer complementary reactivity and selectivity.

Copper-catalyzed reactions have been particularly useful for the introduction of fluorinated groups. For instance, the first copper-catalyzed electrophilic trifluoromethylation and trifluoromethylthiolation of cyclopropanols have been developed, providing access to β-CF₃ and β-SCF₃ substituted carbonyl compounds. nih.gov These reactions are valuable for the synthesis of molecules with applications in pharmaceuticals and agrochemicals. nih.gov Copper catalysis has also been used in ring-opening cyclization reactions of appropriately substituted cyclopropanols to form heterocycles like tetrahydrofurans. rsc.org

Rhodium catalysts have been employed in C-H activation and coupling reactions. For example, a rhodium-catalyzed ortho-alkylation of N-aryl pyrazoles with cyclopropanols as the coupling partner has been reported, which involves the cleavage of both a C-H bond on the arene and a C-C bond of the cyclopropanol. researchgate.net

Organometallic Chemistry and Catalysis in this compound Reactions

Role of Organometallic Reagents in Cyclopropanol Synthesis

Organometallic reagents are fundamental to the synthesis of this compound and its derivatives. The primary methods involve the addition of nucleophilic organometallic species to cyclopropanone (B1606653) or its synthetic equivalents. semanticscholar.org

The most direct route is the addition of an allyl-metal species, such as allylmagnesium bromide (a Grignard reagent) or allyllithium, to cyclopropanone. pressbooks.publibretexts.org This reaction proceeds via nucleophilic attack of the allyl carbanion on the electrophilic carbonyl carbon of cyclopropanone, followed by an aqueous workup to yield the tertiary alcohol, this compound. pressbooks.pub

However, due to the instability of cyclopropanone itself, synthetic equivalents are often employed. A prominent example is the Kulinkovich reaction, which allows for the synthesis of 1-substituted cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, typically Ti(OiPr)₄. rsc.orgorganic-chemistry.orgwikipedia.org In this reaction, a titanacyclopropane intermediate is formed in situ, which then reacts with the ester to generate the cyclopropanol product. organic-chemistry.orgwikipedia.org To synthesize this compound via a modified Kulinkovich procedure, an allyl Grignard reagent can be used with a suitable ester, or a titanacyclopropane can be reacted with an allyl-containing ester.

Another approach utilizes 1-sulfonylcyclopropanols as stable and accessible cyclopropanone precursors. semanticscholar.org Deprotonation of the hydroxyl group with a base, or reaction with an excess of an organometallic reagent, triggers an equilibration to the corresponding cyclopropanone in situ. semanticscholar.org Subsequent addition of an organometallic reagent, such as an allyl-metal species, affords the desired tertiary cyclopropanol. This method is advantageous as it allows for the use of a wide variety of organometallic nucleophiles, including those derived from sp, sp², and sp³-hybridized carbons. semanticscholar.org

Table 3: Common Organometallic Reagents in this compound Synthesis

Organometallic Reagent Precursor Type Key Features
Allylmagnesium Bromide Cyclopropanone Direct addition of a Grignard reagent. pressbooks.publibretexts.org
Allyllithium Cyclopropanone Highly reactive organolithium reagent for direct addition. youtube.commasterorganicchemistry.com
Ethylmagnesium Bromide Ester (Kulinkovich Reaction) Forms a titanacyclopropane intermediate with Ti(OiPr)₄. organic-chemistry.orgwikipedia.org

Metal-Catalyzed Transformations of Cyclopropanols

A diverse range of transition metals, including palladium, rhodium, cobalt, nickel, and copper, have been shown to catalyze the ring-opening transformations of cyclopropanols, including this compound. researchgate.netrsc.org These reactions provide access to a wide array of valuable molecular architectures. researchgate.net

Palladium-Catalyzed Reactions: Palladium catalysts are effective for the ring-opening cross-coupling of cyclopropanols with various partners such as aryl halides, vinyl halides, and acyl chlorides. rsc.orgresearchgate.net For instance, the palladium-catalyzed reaction of this compound with 1,3-diynes leads to the stereoselective synthesis of conjugated enynes through a process involving selective C–C bond cleavage. rsc.org This transformation is proposed to proceed via oxidative addition of the cyclopropanol to the Pd(0) catalyst, followed by β-carbon elimination to form a palladium homoenolate intermediate. rsc.org Subsequent steps involving the 1,3-diyne lead to the final product. rsc.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in the oxidative C–C activation and functionalization of cyclopropanols. nih.govacs.org A notable example involves the use of a Wilkinson-type catalyst for the silylation of cyclopropanols, where a rhodium-π interaction is key for the efficient insertion of the metal into the proximal C–C bond. nih.govacs.org

Cobalt-Catalyzed Reactions: Cobalt-diphosphine catalysts promote divergent ring-opening coupling reactions between cyclopropanols and alkynes. rsc.orgresearchgate.net Depending on the reaction conditions, these reactions can yield either β-alkenyl ketones or multisubstituted cyclopentenol (B8032323) derivatives. rsc.orgresearchgate.net The chemoselectivity is often controlled by the choice of solvent. rsc.orgresearchgate.net These transformations are thought to involve a cobalt homoenolate as a key catalytic intermediate. rsc.orgresearchgate.net

Nickel-Catalyzed Reactions: Nickel catalysis has been utilized for the β-alkylation of cyclopropanol-derived homoenolates using redox-active N-hydroxyphthalimide (NHPI) esters as alkylating agents. sci-hub.se This method is compatible with a range of NHPI esters and is suggested to involve radical activation of the NHPI ester and a 2-electron β-carbon elimination on the cyclopropanol. sci-hub.se Nickel has also been used in regioselective ring-opening allylation reactions. rsc.org

Copper-Catalyzed Reactions: Copper catalysts have been used for the β-sulfonylation of cyclopropanols using sulfonyl chlorides, providing a route to γ-keto sulfones. nih.gov This process is thought to proceed through the oxidative addition of a sulfonyl radical to a metal homoenolate. nih.gov Copper has also been utilized in stereoselective ring-opening cyclizations of cyclopropanols bearing a secondary alcohol side chain to produce tetrahydrofurans and tetrahydropyrans. rsc.org

Silver-Catalyzed Reactions: Silver(I) catalysts have been shown to effect the stereochemical isomerization of cyclopropanols, converting cis-1,2-disubstituted cyclopropanols into their more stable trans-diastereomers. acs.org Mechanistic studies support the involvement of silver homoenolates in this reversible process. acs.org

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have been found to promote the alkylation of cyclopropanols with sulfoxonium ylides, leading to the formation of 1,5-diketones. organic-chemistry.org The proposed mechanism involves a sequential C-C bond cleavage and carbene migratory insertion. organic-chemistry.org

Table 1: Overview of Metal-Catalyzed Transformations of Cyclopropanols

Metal CatalystCoupling Partner/ReagentProduct TypeReference(s)
Palladium1,3-DiynesConjugated Enynes rsc.org
RhodiumHydrosilanesβ-Silylated Ketones nih.govacs.org
CobaltAlkynesβ-Alkenyl Ketones / Cyclopentenols rsc.orgresearchgate.net
NickelN-Hydroxyphthalimide Estersβ-Alkylated Ketones sci-hub.se
CopperSulfonyl Chloridesγ-Keto Sulfones nih.gov
Silver-Isomerized Cyclopropanols acs.org
RutheniumSulfoxonium Ylides1,5-Diketones organic-chemistry.org

Mechanistic Insights into Organometallic Pathways (e.g., Oxidative Addition, Reductive Elimination, Migratory Insertion)

The transformative reactions of this compound and other cyclopropanols are underpinned by fundamental organometallic steps, including oxidative addition, reductive elimination, and migratory insertion. nih.gov The strain inherent in the cyclopropane ring facilitates its cleavage and entry into catalytic cycles. researchgate.net

Oxidative Addition: The initial step in many metal-catalyzed transformations of cyclopropanols is the oxidative addition of a C-C bond to the metal center. nih.gov This process involves the cleavage of a strained carbon-carbon bond of the cyclopropanol and the formation of a metallacyclobutane intermediate. nih.gov For example, in palladium-catalyzed reactions, the oxidative addition of the cyclopropanol to a Pd(0) species is a key step. rsc.org DFT calculations have supported that the ring-opening of the cyclopropanol can be the rate-controlling step in some catalytic processes. rsc.org The presence of a directing group can influence the regioselectivity of the metal insertion. nih.gov

Reductive Elimination: Reductive elimination is often the product-forming step in these catalytic cycles, where a new carbon-carbon or carbon-heteroatom bond is formed from the organometallic intermediate. nih.govcapes.gov.br For instance, in the palladium-catalyzed α-arylation of ketones, the C-C bond-forming reductive elimination from an arylpalladium(II) enolate complex is a crucial step. nih.gov The electronic properties of the ligands on the metal center can significantly influence the rate of reductive elimination; electron-withdrawing ligands can accelerate this step by making the metal center more electron-poor. nscpolteksby.ac.idresearchgate.net The competition between C-C and C-O reductive elimination can also be a critical factor in determining the reaction outcome. nscpolteksby.ac.id

Migratory Insertion: Migratory insertion is another fundamental step observed in the metal-catalyzed reactions of cyclopropanols. This process involves the insertion of an unsaturated molecule, such as an alkyne or a carbene, into a metal-carbon bond of an organometallic intermediate. rsc.org For example, in the cobalt-catalyzed coupling of cyclopropanols and alkynes, the proposed mechanism includes the migratory insertion of the alkyne into the Co-C bond of a cobalt homoenolate. rsc.orgresearchgate.net Similarly, ruthenium-catalyzed alkylations with sulfoxonium ylides are believed to proceed through the formation of a ruthenium-carbene complex followed by migratory insertion to yield the final diketone product. organic-chemistry.org

Computational and Theoretical Studies on 1 Allylcyclopropanol Systems

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 1-allylcyclopropanol. These methods, ranging from semi-empirical to high-level ab initio and density functional theory (DFT), are employed to investigate the molecule's ground and excited state properties. mdpi.comarxiv.orgscielo.org.mx

A key feature of cyclopropane (B1198618) rings, including the one in this compound, is the nature of their carbon-carbon bonds, which possess significant p-character and are often described as "bent" or "Walsh" orbitals. Theoretical studies have explored how substituents on the cyclopropane ring influence its electronic structure. For instance, donor-acceptor cyclopropanes have been a focus of theoretical investigations, which suggest that interactions between the cyclopropane's 3e' orbital and the acceptor group's low-lying unoccupied orbital can lead to the weakening and lengthening of the vicinal C1-C2 bonds. nih.gov Conversely, strong σ-acceptor groups are predicted to interact with the 1e" orbital, resulting in the lengthening and weakening of the distal C2-C3 bond. nih.gov

In the context of this compound, the hydroxyl group (an electron donor) and the allyl group can influence the electronic distribution and bond strengths within the three-membered ring. Computational models can quantify these effects by calculating properties such as bond lengths, bond angles, atomic charges, and molecular orbital energies. kallipos.grnist.gov These calculations help in predicting the most likely sites for electrophilic or nucleophilic attack and the preferred pathways for ring-opening reactions. nih.gov

Table 1: Calculated Electronic Properties of a Substituted Cyclopropane

This table presents a hypothetical example of data that could be generated from quantum chemical calculations on a substituted cyclopropane, illustrating the type of information obtained from such studies.

PropertyC1-C2 Bond Length (Å)C2-C3 Bond Length (Å)C1-C3 Bond Length (Å)Mulliken Charge on C1HOMO-LUMO Gap (eV)

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. rsc.orgschrodinger.comchemrxiv.org By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the lowest energy reaction pathways. kallipos.grsmu.edu

A significant area of study is the ring-opening of cyclopropanol (B106826) derivatives. researchgate.net These reactions can proceed through various mechanisms, including acid- or base-catalyzed pathways, as well as transition metal-catalyzed processes. researchgate.netacs.orgacs.org Computational studies can model these different scenarios to predict the most favorable conditions and the expected products. For example, in the context of donor-acceptor cyclopropanes, theoretical calculations have supported the idea that ring-opening involves electron donation into the π-acceptor groups, leading to heterolysis of a vicinal bond. nih.gov

Furthermore, computational modeling can investigate the role of different catalysts and solvents in directing the reaction towards a specific outcome. researchgate.net For instance, detailed mechanistic investigations combining computational studies and experimental data have been used to understand how the choice of ligand in a cobalt-catalyzed reaction of cyclopropanol can switch the regioselectivity of C-H activation. researchgate.net

Table 2: Calculated Activation Barriers for a Hypothetical Ring-Opening Reaction

This table illustrates how computational chemistry can be used to compare the feasibility of different reaction pathways.

Reaction PathwayCatalystCalculated Activation Energy (kcal/mol)Predicted Major Product

Conformational Analysis and Stereoelectronic Effects

The reactivity and properties of this compound are also influenced by its three-dimensional structure and the spatial arrangement of its functional groups. Conformational analysis, aided by computational methods, helps to identify the most stable conformers and the energy barriers between them. youtube.comethz.ch

For this compound, the relative orientation of the allyl and hydroxyl groups with respect to the cyclopropane ring is of particular interest. These orientations are governed by a combination of steric and stereoelectronic effects. youtube.comlibretexts.org Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the energy and reactivity of a molecule. libretexts.org For example, hyperconjugative interactions between the filled orbitals of the cyclopropane ring and the antibonding orbitals of the substituents can stabilize certain conformations. researchgate.net

Computational studies can predict the most stable conformations by calculating their relative energies. researchgate.net These studies can also analyze the nature of the interactions that stabilize or destabilize different conformers, such as hydrogen bonding between the hydroxyl group and the π-system of the allyl group, or allylic strain. youtube.com Understanding the conformational preferences is crucial, as the reactivity of a molecule can be highly dependent on the accessibility of a particular conformation. youtube.com

Excited State Chemistry and Photochemical Reaction Mechanisms

The photochemistry of allylcyclopropane systems has been a subject of interest, and computational studies play a key role in unraveling the complex mechanisms of their photochemical reactions. osti.govdntb.gov.uaacs.orgdtic.milacs.org When a molecule absorbs light, it is promoted to an electronically excited state, which can have a significantly different geometry and reactivity compared to the ground state. numberanalytics.comperfectlight.com.cn

Computational methods, such as time-dependent density functional theory (TD-DFT) and multireference methods, can be used to calculate the energies and properties of excited states. ohiolink.eduresearchoutreach.org These calculations can help to predict the absorption spectrum of this compound and identify the nature of the electronic transitions involved.

Furthermore, computational modeling can be used to explore the potential energy surfaces of the excited states to understand the pathways of photochemical reactions. acs.org For allylcyclopropane systems, photochemical reactions can include isomerizations, rearrangements, and additions. osti.govdtic.mil For example, computational studies on related systems have investigated photoisomerization reactions proceeding through conical intersections, which are points where the potential energy surfaces of two electronic states cross. acs.org These studies help to explain the distribution of photoproducts by identifying the various relaxation pathways from the excited state back to the ground state. acs.org

The study of electron transfer photochemistry is also relevant. In the presence of an electron acceptor or donor, photoexcitation can lead to the formation of a radical cation or anion, which can then undergo unique reactions. dntb.gov.uaacs.org Computational modeling can help to assess the feasibility of such electron transfer processes and predict the subsequent reaction pathways.

Advanced Synthetic Applications of 1 Allylcyclopropanol

Utilization as a Versatile Building Block in Complex Molecular Architectures

1-Allylcyclopropanol is a unique trifunctional molecule whose distinct structural features—a strained cyclopropane (B1198618) ring, a reactive hydroxyl group, and a versatile allyl group—make it an attractive building block for the synthesis of complex molecular architectures. wikipedia.orgrsc.org The inherent ring strain of the cyclopropane moiety renders it susceptible to selective ring-opening reactions, providing access to linear carbon chains with predefined stereochemistry and functionality. This reactivity, combined with the synthetic handles offered by the hydroxyl and allyl groups, allows for a modular, bottom-up assembly of intricate chemical structures. wikipedia.org

The strategic use of this compound enables chemists to construct spirocyclic systems, which are characterized by a rigid three-dimensional geometry due to two rings being connected by a single spiroatom. rsc.org Such structures are of increasing interest in medicinal chemistry because their non-planar conformations can lead to improved binding affinity and selectivity for biological targets. rsc.org The cyclopropanol (B106826) unit can act as a linchpin, with the allyl and hydroxyl groups serving as points for further elaboration or connection to other molecular fragments. This approach facilitates the creation of diverse and complex scaffolds from a relatively simple starting material. For instance, related compounds like allylcyclopropane sulfonyl chloride have been used in cascade reactions involving radical cyclization to produce multi-functionalized spirocyclic vinyl sulfones, highlighting the potential of the allylcyclopropane motif in building complex frameworks. rsc.org

The concept of using well-defined molecular units for the construction of larger, noncovalent architectures and mechanically interlocked molecules (MIMs) further underscores the potential of such building blocks. nih.gov While not directly demonstrated for this compound, its defined structure is analogous to other building blocks used to create complex systems like molecular frameworks and nanoparticles. nih.gov

Precursor for Multifunctional Organic Compounds

The trifunctional nature of this compound makes it an excellent precursor for a wide array of multifunctional organic compounds. Each functional group can be addressed with a high degree of chemical selectivity, allowing for the stepwise introduction of new functionalities.

The Hydroxyl Group: This group can be easily oxidized to the corresponding ketone (1-allylcyclopropanone), transformed into an ether or ester, or replaced with other nucleophiles via substitution reactions. These transformations introduce new reactive sites or modify the electronic properties of the molecule.

The Allyl Group: The carbon-carbon double bond of the allyl group is amenable to a vast range of classic alkene transformations. These include, but are not limited to, epoxidation, dihydroxylation, ozonolysis, hydroboration-oxidation, and various cycloaddition reactions. Each of these reactions introduces new functional groups (e.g., epoxides, diols, aldehydes, alcohols), significantly increasing the molecular complexity and providing handles for further synthetic manipulations.

The Cyclopropane Ring: The strained ring can undergo regioselective cleavage under acidic, basic, or transition-metal-catalyzed conditions. This ring-opening process can generate homoallylic alcohols or other linear structures with specific functional group arrangements, depending on the reaction conditions and reagents employed.

The combination of these transformations allows for the synthesis of compounds bearing multiple, differentiated functional groups. For example, selective epoxidation of the allyl group followed by nucleophilic opening of the epoxide and subsequent reaction at the hydroxyl position can lead to highly functionalized linear or cyclic molecules that would be challenging to access through other synthetic routes. This strategic functionalization makes this compound a valuable starting point for creating diverse molecular libraries for applications in drug discovery and materials science.

Role in the Synthesis of Natural Product Analogues

Natural products provide the inspiration for a significant portion of new therapeutic agents, but their structural complexity often makes direct synthesis and modification difficult. rsc.orgnih.gov The synthesis of natural product analogues—molecules that retain the core pharmacophore of the natural product but have modified peripheral structures—is a key strategy in drug discovery to improve efficacy, selectivity, and pharmacokinetic properties. rsc.org this compound, as a versatile and complex building block, is well-suited for this purpose. rsc.org

Strategies such as Diverted Total Synthesis (DTS) rely on creating advanced intermediates that can serve as branching points for the synthesis of a variety of analogues. nih.gov The unique topology of this compound, particularly its strained three-membered ring, makes it a candidate for generating such intermediates. Spirocyclic systems containing three-membered rings, for instance, are known to improve the pharmacokinetic profiles of drug candidates and are features of natural products with potent biological activities, such as illudin M. rsc.org

By incorporating the this compound scaffold, chemists can access novel chemical space around a known pharmacophore. The allyl and hydroxyl groups can be used to append the core of a natural product or to introduce new substituents that can modulate biological activity. While direct application of this compound in a completed natural product analogue synthesis is not widely documented, its structural motifs are found in various biologically active molecules, and its potential as a starting material in combinatorial approaches to natural product-like libraries is significant. scielo.br The synthesis of analogues often relies on trial and error, making access to diverse and complex building blocks like this compound crucial for exploring structure-activity relationships. rsc.org

Potential in Polymer Science and Materials Chemistry

The presence of a polymerizable allyl group makes this compound a monomer of interest for creating functional polymers. The cyclopropanol and hydroxyl moieties can be retained as pendant groups, imparting unique properties to the polymer backbone and offering sites for post-polymerization modification.

Radical polymerization is a common industrial method for producing polymers from vinyl monomers. lumenlearning.com The process involves initiation, propagation, and termination steps. lumenlearning.com However, the radical polymerization of allyl monomers is often challenging due to a process called degradative chain transfer. In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This creates a stable, resonance-delocalized allyl radical that is slow to re-initiate polymerization, leading to low polymerization rates and polymers with low molecular weights.

Despite this challenge, radical polymerization of certain diallyl monomers has been shown to proceed via a cyclolinear mechanism, which can mitigate degradative chain transfer and produce high molecular weight polymers. e3s-conferences.org Furthermore, copolymerization of allyl monomers with other vinyl monomers can be an effective strategy. For example, the copolymerization of allyl oleate (B1233923) and stearyl acrylate (B77674) with acrylic acid has been successfully achieved using free radical polymerization to create polymeric additives. researchcommons.org For a monomer like this compound, its potential in radical polymerization would likely be realized in copolymerization systems or under specific conditions that minimize degradative chain transfer.

Polymerization StepDescriptionRelevance to this compound
Initiation A radical initiator (e.g., AIBN, BPO) decomposes to form primary radicals, which then add to the double bond of a monomer. lumenlearning.comThe allyl double bond can be attacked by an initiator radical.
Propagation The newly formed monomer radical adds to another monomer, extending the polymer chain. lumenlearning.comThe chain grows by successive additions to the allyl group.
Chain Transfer A growing radical abstracts an atom (typically H) from a monomer, solvent, or another chain, terminating one chain and starting another. libretexts.orgHigh propensity for degradative chain transfer from the allylic position, potentially limiting molecular weight. e3s-conferences.org
Termination Two growing radical chains combine or disproportionate to form a stable, non-radical polymer molecule. lumenlearning.comThe process that ends the polymerization, resulting in the final polymer product.

Cationic and anionic polymerizations are types of chain-growth polymerization that proceed via ionic intermediates (carbocations and carbanions, respectively). libretexts.org The suitability of a monomer for these methods depends heavily on the electronic nature of its substituent groups.

Cationic Polymerization: This method requires monomers with electron-donating groups (EDGs) that can stabilize the propagating carbocation intermediate. wikipedia.orgpressbooks.pub Typical monomers include isobutylene (B52900) and vinyl ethers. pressbooks.pub The allyl group in this compound is not a strong electron-donating group, making the monomer a poor candidate for traditional cationic homopolymerization. The active cationic center could also be susceptible to side reactions involving the hydroxyl group or the strained cyclopropane ring. While cationic ring-opening polymerization is a known process for cyclic ethers, its application to the allyl group of this monomer is unlikely. trea.com

Anionic Polymerization: This method is effective for monomers with electron-withdrawing groups (EWGs), such as nitrile or carbonyl groups, which can stabilize the propagating carbanion intermediate. libretexts.orgpressbooks.pubwikipedia.org Styrene (B11656) and methyl methacrylate (B99206) are common examples. pressbooks.pub Since this compound lacks a strong EWG attached to its double bond, it is not expected to undergo anionic polymerization. The initiator, which is typically a strong nucleophile or base like butyllithium, would more likely deprotonate the hydroxyl group rather than add to the double bond. youtube.com

Controlled or "living" radical polymerization (CRP) techniques offer precise control over polymer molecular weight, architecture, and dispersity. These methods have been successfully applied to functional monomers, including some containing allyl groups.

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile CRP method that can polymerize a wide range of monomers. cmu.edu While direct ATRP of allyl monomers is difficult, they can be incorporated into copolymers. For instance, allyl methacrylate (AMA) has been successfully copolymerized with other methacrylates using ATRP. researchgate.net The polymerization proceeds selectively through the more reactive methacrylate double bond, leaving the pendant allyl groups intact for post-polymerization modification. researchgate.netrsc.org This suggests a potential strategy for incorporating this compound into a copolymer by first converting its hydroxyl group into a more reactive monomer unit (e.g., a methacrylate ester) and then performing ATRP.

Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization: RAFT is another powerful CRP technique compatible with a broad range of monomers and reaction conditions. researchgate.net Like ATRP, RAFT has been used to synthesize well-defined polymers with pendant allyl groups. psu.edu For example, the RAFT copolymerization of styrene and allyl methacrylate allows for the creation of allyl-functionalized copolymers. psu.edu This approach could be adapted for this compound, enabling the synthesis of polymers with pendant cyclopropanol moieties. These functional polymers could then be used as macromolecular chain transfer agents or be modified further. researchgate.net

Organometallic-mediated Radical Polymerization (OMRP): OMRP is a CRP process that often utilizes organocobalt complexes. It has been shown to be effective for controlling the polymerization of various vinyl monomers. Some OMRP systems can be switched to other polymerization mechanisms, such as the ring-opening copolymerization of epoxides, by a simple trigger like the introduction of oxygen, allowing for the one-pot synthesis of complex block copolymers. semanticscholar.org The applicability of OMRP to a monomer like this compound would depend on the specific catalyst system and its tolerance to the hydroxyl and cyclopropyl (B3062369) groups.


Q & A

Q. How can researchers systematically address gaps in existing studies on this compound’s environmental fate?

  • Methodological Answer : Conduct lifecycle assessments (LCAs) to track degradation products in soil/water systems. Use high-resolution mass spectrometry (HRMS) to identify metabolites. Compare results against predictive models (EPI Suite) to validate computational tools .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.